molecular formula C12H18N4O2 B13108117 N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide

N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide

Cat. No.: B13108117
M. Wt: 250.30 g/mol
InChI Key: ZMZCQWUVDSTNBU-UHFFFAOYSA-N
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Description

N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide is a chemical compound with a unique structure that combines a cyclohexyl ring with an amino and hydroxymethyl group, and a pyrazine ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, starting with the appropriate precursors

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately, often starting from simple precursors such as diaminopyrazine. The carboxamide group is introduced through an amidation reaction.

    Coupling of the Two Rings: The final step involves coupling the cyclohexyl and pyrazine rings through a suitable linker, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of N-[4-Carboxyl-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide.

    Reduction: Formation of N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyridinecarboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrimidinecarboxamide: Similar structure but with a pyrimidine ring instead of a pyrazine ring.

Uniqueness

N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide is unique due to the presence of both a cyclohexyl ring and a pyrazine ring, which confer specific chemical and biological properties. The combination of these rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

N-[4-amino-4-(hydroxymethyl)cyclohexyl]pyrazine-2-carboxamide

InChI

InChI=1S/C12H18N4O2/c13-12(8-17)3-1-9(2-4-12)16-11(18)10-7-14-5-6-15-10/h5-7,9,17H,1-4,8,13H2,(H,16,18)

InChI Key

ZMZCQWUVDSTNBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=NC=CN=C2)(CO)N

Origin of Product

United States

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